molecular formula C10H11BrO2S B8129427 1-Bromo-3-(cyclopropylsulfonylmethyl)benzene

1-Bromo-3-(cyclopropylsulfonylmethyl)benzene

Cat. No.: B8129427
M. Wt: 275.16 g/mol
InChI Key: RJYFSWLFHRMJDN-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopropylsulfonylmethyl)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(cyclopropylsulfonylmethyl)benzene typically involves the bromination of a suitable precursor, such as 3-(cyclopropylsulfonylmethyl)benzene. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(cyclopropylsulfonylmethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The cyclopropylsulfonylmethyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include ethers, amines, or other substituted benzenes.

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products can include alcohols or hydrocarbons.

    Coupling: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-Bromo-3-(cyclopropylsulfonylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylsulfonylmethyl)benzene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(cyclopropylmethoxy)benzene
  • 1-Bromo-3-(cyclopropylsulfonyl)benzene
  • 1-Bromo-3-phenylpropane

Uniqueness

1-Bromo-3-(cyclopropylsulfonylmethyl)benzene is unique due to the presence of the cyclopropylsulfonylmethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3-(cyclopropylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c11-9-3-1-2-8(6-9)7-14(12,13)10-4-5-10/h1-3,6,10H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYFSWLFHRMJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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